4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride is an organic compound that belongs to the class of anhydrides It is derived from the reaction of nonyl alcohol with phthalic anhydride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride typically involves the reaction of phthalic anhydride with nonyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Phthalic Anhydride+Nonyl Alcohol→4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic Anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic catalyst.
Aminolysis: Amines, basic catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and nonyl alcohol.
Alcoholysis: Nonyl esters of phthalic acid.
Aminolysis: Nonyl amides of phthalic acid.
Wissenschaftliche Forschungsanwendungen
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a prodrug, where the anhydride moiety can be hydrolyzed to release the active drug.
Industry: Used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
Wirkmechanismus
The mechanism of action of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride can be compared with other similar compounds such as:
Phthalic Anhydride: Lacks the nonyloxycarbonyl group, making it less hydrophobic.
Succinic Anhydride: Has a shorter carbon chain, resulting in different reactivity and solubility properties.
Maleic Anhydride: Contains a double bond, which makes it more reactive towards nucleophiles.
The uniqueness of this compound lies in its long nonyl chain, which imparts hydrophobic characteristics and influences its reactivity and applications.
Eigenschaften
Molekularformel |
C18H22O5 |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
nonyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-2-3-4-5-6-7-8-11-22-16(19)13-9-10-14-15(12-13)18(21)23-17(14)20/h9-10,12H,2-8,11H2,1H3 |
InChI-Schlüssel |
CQARFTDKXPFBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.